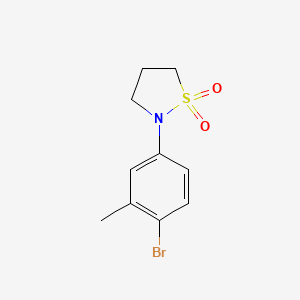
5-Bromo-2-(pyrrolidin-1-yl)aniline
Descripción general
Descripción
5-Bromo-2-(pyrrolidin-1-yl)aniline is a compound that is structurally related to various aniline derivatives which have been the subject of numerous studies due to their potential applications in medicinal chemistry and material science. The compound consists of a bromine atom attached to the second position of an aniline ring, with a pyrrolidin-1-yl group substituting the aniline nitrogen. This structure is similar to those studied in the context of ligand behavior in coordination polymers , cyclization reactions to form pyrrolones , and as a key intermediate in the synthesis of pharmacologically active compounds .
Synthesis Analysis
The synthesis of related bromo-aniline derivatives has been explored through various methods. For instance, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, which could potentially be applied to the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)aniline . Additionally, the selective monobromination of aniline derivatives has been achieved using molecular bromine adsorbed on zeolite 5A, which might offer a route to synthesize the brominated aniline core of the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-2-(pyrrolidin-1-yl)aniline has been determined using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated to understand the molecular geometry and intermolecular interactions in the solid state . Such studies provide insights into the potential molecular geometry and stability of 5-Bromo-2-(pyrrolidin-1-yl)aniline.
Chemical Reactions Analysis
The reactivity of bromo-aniline derivatives has been explored in various chemical reactions. For instance, 1-bromoallyl bromides have been carbonylatively cyclized with anilines to form pyrrolones , and novel bromo-imidazo[4,5-b]pyridine derivatives have been synthesized from bromo-diaminopyridine, which could suggest possible reactions for the functionalization of the pyrrolidin-1-yl group in 5-Bromo-2-(pyrrolidin-1-yl)aniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds have been characterized using spectroscopic methods and density functional theory (DFT) calculations. For example, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine provided information on its vibrational frequencies and chemical shift values, which could be analogous to the properties of 5-Bromo-2-(pyrrolidin-1-yl)aniline . Additionally, the study of pyridin-2-ylboron derivatives has revealed structural differences that influence chemical reactivity and stability, which could be relevant to the stability of the bromo-aniline compound .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Novel Derivatives : 5-Bromo-2-(pyrrolidin-1-yl)aniline is used in the synthesis of novel chemical compounds. For example, a study involved synthesizing a series of derivatives through electrophilic substitution reactions, which were then characterized using IR, 1H NMR MASS spectroscopy (Mogulaiah, Sundar, & Tasleem, 2018).
Chemical Reactions and Properties
- Role in Fused Tricyclic Heterocycle Synthesis : This compound plays a role in the synthesis of novel fused tricyclic heterocycles, which are important in various chemical applications (Bazazan et al., 2013).
- Bromination of Aniline Derivatives : It is used in the selective bromination of aniline derivatives, a process crucial in various chemical synthesis applications (Onaka & Izumi, 1984).
Biological and Medicinal Applications
- Antimicrobial Activity : Certain derivatives of 5-Bromo-2-(pyrrolidin-1-yl)aniline demonstrate significant antimicrobial activity, making them potential candidates for antibacterial drug development (Bogdanowicz et al., 2013).
Advanced Material and Catalysis Research
- Catalysis in Organic Reactions : The compound is involved in catalytic reactions, such as C-H bond amination, which are crucial in organic synthesis (Zhao et al., 2017).
Environmental and Analytical Chemistry
- Spectrophotometric Determination of Metals : Derivatives of 5-Bromo-2-(pyrrolidin-1-yl)aniline are used as spectrophotometric reagents for determining metals like iron and copper, which is important in environmental analysis (Horiguchi et al., 1983).
Synthesis of Pyridine Derivatives
- Synthesis of Pyridine-Based Derivatives : This compound is crucial in the synthesis of pyridine derivatives, which have diverse applications including biological activities (Ahmad et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as 5-bromo-2-(pyrrolidin-1-yl)aniline, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that 5-bromo-2-(pyrrolidin-1-yl)aniline may have similar effects .
Action Environment
The stability of organoboron reagents, which are often used in reactions with compounds like 5-bromo-2-(pyrrolidin-1-yl)aniline, is generally environmentally benign .
Propiedades
IUPAC Name |
5-bromo-2-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOMCTRPJFFHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(pyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1290768.png)
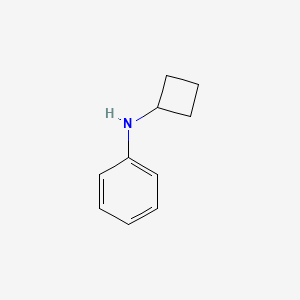

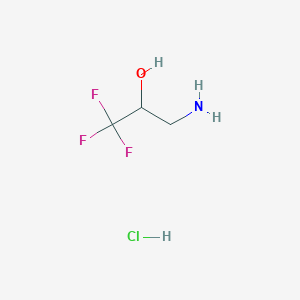

![6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1290789.png)
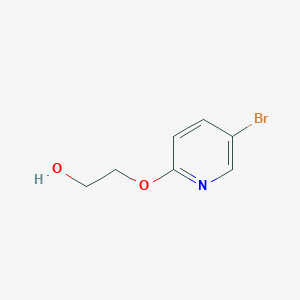

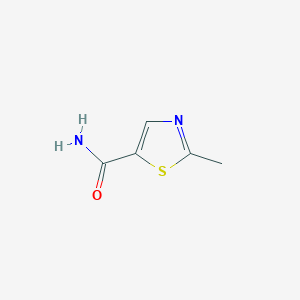

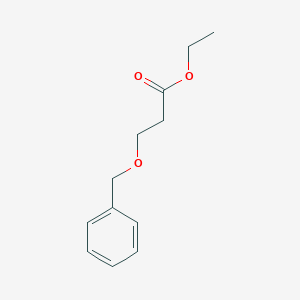

![3-[(Dimethylamino)methyl]-4-fluorobenzonitrile](/img/structure/B1290812.png)
